molecular formula C27H22ClF3N6O B2928047 1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(3-METHOXYPHENYL)PIPERAZINE CAS No. 893789-64-5

1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(3-METHOXYPHENYL)PIPERAZINE

カタログ番号: B2928047
CAS番号: 893789-64-5
分子量: 538.96
InChIキー: CRZXBPOAMFTYNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-{7-chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-4-(3-methoxyphenyl)piperazine features a fused [1,2,3]triazolo[1,5-a]quinazoline core with three key substituents:

  • A 7-chloro group enhancing electrophilic interactions and metabolic stability.
  • A 3-(trifluoromethyl)phenyl group contributing to lipophilicity and resistance to oxidative metabolism.
  • A 4-(3-methoxyphenyl)piperazine moiety improving solubility and enabling receptor-binding versatility.

The synthesis of such compounds typically involves multi-step protocols, such as coupling chloroacetyl intermediates with substituted amines or azides, followed by cyclization (e.g., Huisgen cycloaddition for triazole formation) .

特性

IUPAC Name

7-chloro-5-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClF3N6O/c1-38-21-7-3-6-20(16-21)35-10-12-36(13-11-35)25-22-15-19(28)8-9-23(22)37-26(32-25)24(33-34-37)17-4-2-5-18(14-17)27(29,30)31/h2-9,14-16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZXBPOAMFTYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(3-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials

For example, the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid generates an intermediate compound, which is then converted to the desired triazoloquinazoline derivative using appropriate reagents and conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(3-METHOXYPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific substituents, such as the chloro or trifluoromethyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

科学的研究の応用

1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(3-METHOXYPHENYL)PIPERAZINE has several scientific research applications:

作用機序

The mechanism of action of 1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(3-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and influencing cellular functions.

類似化合物との比較

Research Findings and Limitations

  • Structural Similarity vs. Activity: While structural similarity often predicts analogous bioactivity (the "similar property principle" ), minor substituent changes can drastically alter efficacy. For example, replacing 3-CF3Ph with 3-PhSO2 () may shift activity from kinase inhibition to tubulin binding .
  • Synthetic Challenges : The target compound’s synthesis requires precise control over cyclization and coupling steps, as seen in analogous triazoloquinazoline preparations .

生物活性

The compound 1-{7-chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-4-(3-methoxyphenyl)piperazine , also known as C680-0831, is a synthetic organic molecule with potential therapeutic applications. Its structure features a complex arrangement of triazole and quinazoline moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

The biological activity of C680-0831 has been investigated in various contexts, particularly its potential as an anticancer and anti-inflammatory agent. The following sections detail specific activities and findings.

Anticancer Activity

Recent studies have indicated that compounds with triazole and quinazoline structures exhibit significant anticancer properties. For instance, the compound's ability to inhibit tumor cell proliferation has been linked to its interaction with specific molecular targets involved in cancer pathways.

  • Mechanism of Action : The compound may exert its effects through the modulation of signaling pathways associated with cell survival and apoptosis. Research suggests that it can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.

Anti-inflammatory Effects

In addition to its anticancer properties, C680-0831 has shown promise in reducing inflammation. This is particularly relevant in diseases characterized by chronic inflammation.

  • Inflammatory Models : In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of C680-0831. Variations in substituents on the piperazine and quinazoline rings significantly influence the compound's potency and selectivity.

Substituent Effect on Activity Remarks
TrifluoromethylIncreases lipophilicityEnhances membrane permeability
Methoxy groupAffects binding affinityModulates receptor interactions
Chlorine atomInfluences electronic propertiesMay enhance target specificity

Case Studies

Several case studies have highlighted the efficacy of compounds similar to C680-0831:

  • Study on Triazole Derivatives : A study published in Medicinal Chemistry examined various triazole derivatives for their anticancer activity. The findings indicated that modifications to the triazole ring could enhance cytotoxic effects against specific cancer cell lines .
  • Anti-inflammatory Research : Another investigation into quinazoline derivatives revealed their capacity to reduce inflammatory markers in animal models, supporting the potential use of C680-0831 in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for preparing this triazoloquinazoline-piperazine hybrid compound?

  • Methodological Answer : Begin with a multi-step synthesis involving cyclocondensation of triazole precursors with substituted quinazoline intermediates. For example, use POCl₃-mediated cyclization to form the triazolo[1,5-a]quinazoline core, followed by nucleophilic substitution with 4-(3-methoxyphenyl)piperazine . Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., toluene or DMF) to enhance yield. Confirm intermediate purity via TLC/HPLC before proceeding.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Assign signals for the trifluoromethylphenyl group (δ ~7.5–8.2 ppm for aromatic protons) and methoxyphenyl moiety (singlet at δ ~3.8 ppm for OCH₃) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z.
  • X-ray crystallography (if crystals form): Resolve bond lengths/angles of the triazoloquinazoline core and piperazine conformation .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Test solubility in aprotic polar solvents (DMSO, DMF) for biological assays and non-polar solvents (chloroform) for crystallography. Use Hansen solubility parameters to predict miscibility. For example, trifluoromethyl groups enhance solubility in fluorinated solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:

  • Factors : Temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent/base ratio.
  • Response Surface Methodology (RSM) : Identify interactions between variables. For example, Bayesian optimization algorithms can predict optimal conditions with minimal experimental runs .
  • Example Table :
FactorRange TestedOptimal Value
Temperature (°C)80–140110
Catalyst Loading (mol%)5–1510
Solvent (DMF:Toluene)1:1–3:12:1

Q. How to address contradictory biological activity data in antifungal assays?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., CLSI guidelines) to rule out experimental variability.
  • Perform molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to assess binding affinity differences caused by trifluoromethyl/methoxy substituents .
  • Compare with analogs lacking the 3-methoxyphenylpiperazine moiety to isolate pharmacophore contributions .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Use DFT calculations to evaluate electronic properties (e.g., HOMO/LUMO energies) influencing metabolic stability .
  • Employ QSAR models trained on triazoloquinazoline derivatives to predict logP, CYP450 inhibition, and blood-brain barrier permeability .

Q. How to design SAR studies targeting the trifluoromethylphenyl group?

  • Methodological Answer :

  • Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) substituents at the 3-phenyl position.
  • Evaluate changes in bioactivity (e.g., IC₅₀ against fungal strains) and correlate with Hammett σ constants .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to resolve?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) in buffers (pH 1–7). Monitor degradation via HPLC-MS.
  • Identify degradation products (e.g., hydrolysis of the triazole ring) and propose stabilization strategies (lyophilization or enteric coating) .

Experimental Design Tables

Table 1 : Key Synthetic Intermediates and Yields

IntermediateSynthetic RouteYield (%)Reference
7-ChlorotriazoloquinazolinePOCl₃-mediated cyclization62
4-(3-Methoxyphenyl)piperazineBuchwald-Hartwig amination78

Table 2 : Molecular Docking Scores Against 3LD6 Enzyme

Compound VariantBinding Affinity (kcal/mol)
Parent Compound-9.2
Analog without CF₃-7.8
Analog without OCH₃-8.5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。